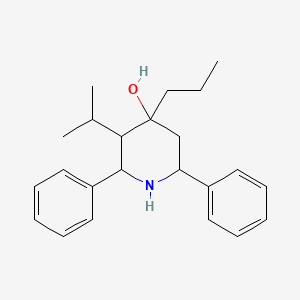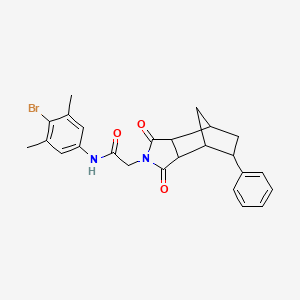![molecular formula C22H22N2O2 B12471083 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B12471083.png)
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a phenylamino group attached to an acetamide backbone.
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminodiphenylamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(3,4-dimethylphenoxy)-N-[4-(phenylamino)phenyl]acetamide can be compared with other similar compounds, such as:
2-(3,4-dimethylphenoxy)phenyl]methanol: This compound shares a similar phenoxy group but differs in its functional groups and overall structure.
4-(Phenylamino)quinazoline-2(1H)-thiones: These compounds have a similar phenylamino group but differ in their core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-13-21(14-17(16)2)26-15-22(25)24-20-11-9-19(10-12-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
InChI Key |
RGTMDMVDOKGQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chloro-2-methylphenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12471005.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)


![2,5-dichloro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B12471043.png)
![N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
